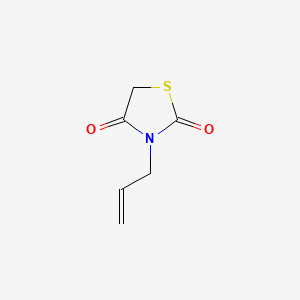![molecular formula C14H13IN2 B3052244 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide CAS No. 39778-14-8](/img/structure/B3052244.png)
3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide
Vue d'ensemble
Description
3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide is a heterocyclic aromatic compound that belongs to the class of benzimidazolium salts. This compound is characterized by the presence of a benzimidazole ring system substituted with a methyl group at the 3-position and a phenyl group at the 1-position, with an iodide counterion. Benzimidazolium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes or ketones, under acidic conditions.
N-Alkylation: The resulting benzimidazole is then subjected to N-alkylation using methyl iodide to introduce the methyl group at the 3-position.
Phenyl Substitution: The phenyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole is reacted with a phenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazolium salt to its corresponding benzimidazole.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclization and condensation reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. In biological systems, it may interfere with DNA synthesis and repair, resulting in cytotoxic effects on cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-benzo[D]imidazol-3-ium iodide: Similar structure but with two methyl groups instead of a phenyl group.
2-Phenyl-1H-benzo[D]imidazole: Lacks the methyl group at the 3-position.
1-Phenyl-1H-benzo[D]imidazole: Lacks the methyl group at the 3-position and the iodide counterion.
Uniqueness
3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical and biological properties. The iodide counterion also influences its solubility and reactivity, making it suitable for specific applications in synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
1-methyl-3-phenylbenzimidazol-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2.HI/c1-15-11-16(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15;/h2-11H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVSIGHTXFBSKT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C2=CC=CC=C21)C3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483717 | |
| Record name | 3-METHYL-1-PHENYL-1H-BENZO[D]IMIDAZOL-3-IUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39778-14-8 | |
| Record name | 3-METHYL-1-PHENYL-1H-BENZO[D]IMIDAZOL-3-IUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3052168.png)









